molecular formula C21H28N2O4S B5183926 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-ethoxypropyl)-4-methylbenzamide

3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-ethoxypropyl)-4-methylbenzamide

Katalognummer B5183926
Molekulargewicht: 404.5 g/mol
InChI-Schlüssel: SODWEHBWRGBBHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-ethoxypropyl)-4-methylbenzamide, also known as DASB, is a chemical compound that has gained significant attention in the field of scientific research. It is a selective serotonin reuptake inhibitor (SSRI) that is commonly used as a radioligand in positron emission tomography (PET) imaging studies. The purpose of

Wirkmechanismus

3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-ethoxypropyl)-4-methylbenzamide binds selectively to SERT, preventing the reuptake of serotonin from the synaptic cleft and increasing its availability in the brain. This is thought to be the mechanism by which SSRIs exert their therapeutic effects in the treatment of depression and other psychiatric disorders.
Biochemical and Physiological Effects:
3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-ethoxypropyl)-4-methylbenzamide has been shown to be highly selective for SERT, with minimal binding to other receptors in the brain. It has a high affinity for SERT, and its binding is reversible. 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-ethoxypropyl)-4-methylbenzamide has been shown to be safe and well-tolerated in humans, with no significant adverse effects reported.

Vorteile Und Einschränkungen Für Laborexperimente

3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-ethoxypropyl)-4-methylbenzamide has several advantages as a radioligand for PET imaging studies. It has high selectivity for SERT, allowing for accurate measurement of SERT density in the brain. It has a long half-life, allowing for prolonged imaging sessions. However, 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-ethoxypropyl)-4-methylbenzamide has several limitations as well. It has a low signal-to-noise ratio, making it difficult to detect changes in SERT density in response to treatment. It is also expensive to produce and requires specialized equipment for PET imaging studies.

Zukünftige Richtungen

There are several future directions for research involving 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-ethoxypropyl)-4-methylbenzamide. One area of interest is the development of new radioligands with improved signal-to-noise ratios for more accurate measurement of SERT density in the brain. Another area of interest is the use of 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-ethoxypropyl)-4-methylbenzamide in combination with other radioligands to study the interactions between different neurotransmitter systems in the brain. Additionally, the use of 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-ethoxypropyl)-4-methylbenzamide in animal models of psychiatric disorders may provide insights into the underlying mechanisms of these disorders and lead to the development of new treatments.

Synthesemethoden

3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-ethoxypropyl)-4-methylbenzamide can be synthesized using a multi-step process that involves the reaction of 3-aminophenylsulfonamide with 4-methylbenzoyl chloride, followed by the reaction of the resulting intermediate with 3-ethoxypropylamine. The final compound is then purified using column chromatography.

Wissenschaftliche Forschungsanwendungen

3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-ethoxypropyl)-4-methylbenzamide is primarily used as a radioligand in PET imaging studies to measure serotonin transporter (SERT) density in the brain. SERT is a protein that is responsible for the reuptake of serotonin from the synaptic cleft, and its density has been implicated in various psychiatric disorders, including depression, anxiety, and obsessive-compulsive disorder. PET imaging studies using 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-ethoxypropyl)-4-methylbenzamide have shown promise in the diagnosis and treatment of these disorders.

Eigenschaften

IUPAC Name

3-[(2,5-dimethylphenyl)sulfamoyl]-N-(3-ethoxypropyl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S/c1-5-27-12-6-11-22-21(24)18-10-9-17(4)20(14-18)28(25,26)23-19-13-15(2)7-8-16(19)3/h7-10,13-14,23H,5-6,11-12H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODWEHBWRGBBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=CC(=C(C=C1)C)S(=O)(=O)NC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,5-dimethylphenyl)sulfamoyl]-N-(3-ethoxypropyl)-4-methylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.